molecular formula C16H17F3N4O B5498639 N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide

N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide

Numéro de catalogue B5498639
Poids moléculaire: 338.33 g/mol
Clé InChI: OSHQRMVMRGEEKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, commonly known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a selective antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of Alzheimer's disease. In recent years, there has been considerable interest in the potential of TTP488 as a therapeutic agent for Alzheimer's disease, and a number of studies have investigated its synthesis, mechanism of action, and potential applications.

Mécanisme D'action

TTP488 acts as a selective antagonist of N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, which is a transmembrane receptor that binds to a variety of ligands, including amyloid-beta, and activates intracellular signaling pathways that contribute to the pathogenesis of Alzheimer's disease. By blocking the interaction between N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide and its ligands, TTP488 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in preclinical models of Alzheimer's disease.
Biochemical and physiological effects:
TTP488 has been shown to reduce the levels of amyloid-beta and tau proteins in the brain, which are key pathological features of Alzheimer's disease. It has also been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the neurodegenerative process in Alzheimer's disease. In addition, TTP488 has been shown to improve synaptic plasticity and cognitive function in preclinical models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TTP488 is its specificity for N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, which reduces the risk of off-target effects. However, one limitation is that the mechanism of action of TTP488 is not fully understood, and further research is needed to elucidate the downstream signaling pathways that are affected by N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide inhibition. In addition, the efficacy of TTP488 in clinical trials has been modest, and further research is needed to optimize dosing and patient selection.

Orientations Futures

There are several potential future directions for research on TTP488. One area of interest is the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease. Another area of interest is the investigation of the long-term effects of TTP488 treatment, including its potential to slow or halt disease progression. Finally, there is interest in the development of biomarkers that can be used to identify patients who are most likely to benefit from TTP488 treatment.

Méthodes De Synthèse

The synthesis of TTP488 involves the reaction of 2-amino-4-(3,3,3-trifluoropropyl)pyrimidine with 2-methylphenyl isocyanate to form N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]urea. This compound is then reacted with glycine to form N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide (TTP488).

Applications De Recherche Scientifique

TTP488 has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in reducing the accumulation of amyloid-beta plaques and improving cognitive function. In a phase II clinical trial, TTP488 was found to be safe and well-tolerated, and showed a trend towards improvement in cognitive function in patients with mild to moderate Alzheimer's disease.

Propriétés

IUPAC Name

N-(2-methylphenyl)-2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-11-4-2-3-5-13(11)23-14(24)10-21-15-20-9-7-12(22-15)6-8-16(17,18)19/h2-5,7,9H,6,8,10H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHQRMVMRGEEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC2=NC=CC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.